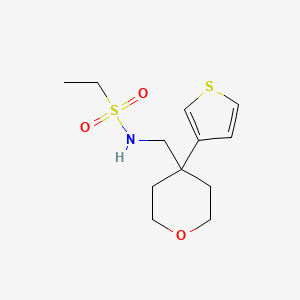![molecular formula C18H17FN2O4S2 B2975314 (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 895477-13-1](/img/structure/B2975314.png)
(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Compounds with sulfonamide derivatives and specific structural features, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These compounds, specifically zinc(II) phthalocyanine derivatives, show remarkable potential for use as Type II photosensitizers in photodynamic therapy for the treatment of cancer. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them very important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Agents
Research on heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with significant anticonvulsive effects. Such compounds have shown protection against picrotoxin-induced convulsion in evaluations, indicating their potential use as anticonvulsant agents. This highlights the therapeutic applications of sulfonamide-containing compounds in neurological research and treatment (Farag et al., 2012).
Proton Exchange Membranes for Fuel Cells
Compounds synthesized from sulfonated 4-fluorobenzophenone and related chemicals have been used to create comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials have demonstrated high proton conductivity, making them suitable for use as polyelectrolyte membrane materials in fuel cell applications. The development of such materials contributes to advances in energy conversion technologies, showcasing the role of sulfonamide and fluorophenyl-containing compounds in materials science (Kim, Robertson, & Guiver, 2008).
Antibacterial and Antifungal Agents
The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, including those with sulfonamide functionalities, has shown significant antibacterial and antifungal activities. Such compounds have reached levels of antimicrobial activity comparable to standard agents like Ampicillin and Flucanazole, indicating their potential as new antimicrobial agents. This research underscores the importance of such compounds in developing new treatments for bacterial and fungal infections (Helal et al., 2013).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-21-17-14(25-2)4-3-5-15(17)26-18(21)20-16(22)10-11-27(23,24)13-8-6-12(19)7-9-13/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFIFKRFLUTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

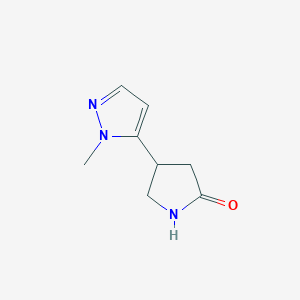
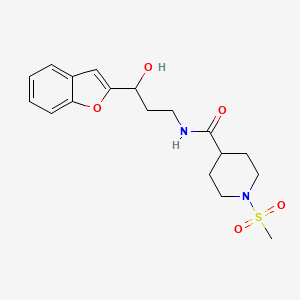
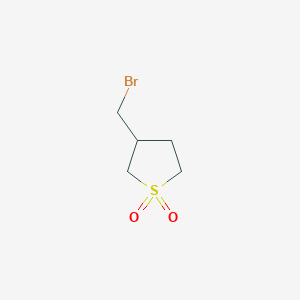

![4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2975238.png)
![11-(2-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975239.png)
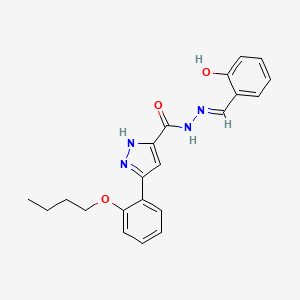
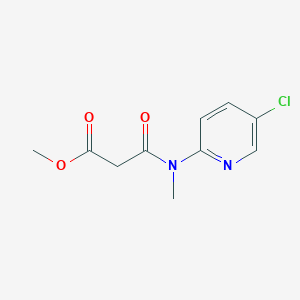
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2975244.png)
![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2975245.png)
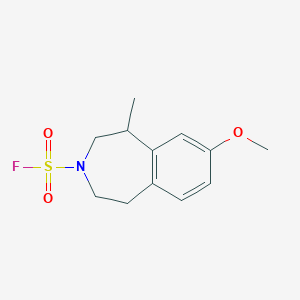
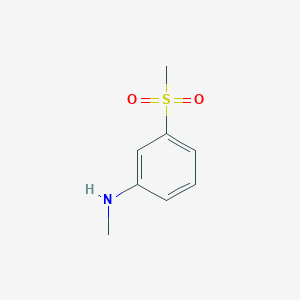
![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2975251.png)
